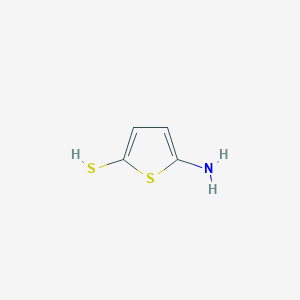

5-Aminothiophene-2-thiol

Description

Structure

3D Structure

Properties

CAS No. |

159504-43-5 |

|---|---|

Molecular Formula |

C4H5NS2 |

Molecular Weight |

131.2 g/mol |

IUPAC Name |

5-aminothiophene-2-thiol |

InChI |

InChI=1S/C4H5NS2/c5-3-1-2-4(6)7-3/h1-2,6H,5H2 |

InChI Key |

JAILOQHMXXBWQT-UHFFFAOYSA-N |

SMILES |

C1=C(SC(=C1)S)N |

Canonical SMILES |

C1=C(SC(=C1)S)N |

Synonyms |

2-Thiophenethiol,5-amino-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminothiophene 2 Thiol and Its Precursors/derivatives

Strategies for Thiophene (B33073) Ring Construction

The formation of the thiophene core is the foundational step in the synthesis of 5-aminothiophene-2-thiol and its analogues. The Gewald reaction stands out as a powerful and versatile one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.

Gewald Reaction and its Adaptations for Aminothiophene Synthesis

The Gewald reaction is a cornerstone in thiophene chemistry, providing a direct route to highly functionalized 2-aminothiophenes from simple starting materials nih.govwikipedia.orgorganic-chemistry.org. The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene (B1212753) nitrile in the presence of elemental sulfur and a base nih.govwikipedia.org. This multicomponent reaction is highly valued for its efficiency and the diversity of substituents that can be incorporated into the thiophene ring nih.govmdpi.com.

The general scheme of the Gewald reaction is as follows:

Scheme 1: General representation of the Gewald Reaction.

While the direct synthesis of this compound via a standard Gewald protocol has not been extensively documented, the reaction is crucial for the synthesis of 2-aminothiophene precursors which can be further functionalized. Adaptations of the Gewald reaction, including the choice of starting materials and reaction conditions, allow for the preparation of a wide array of substituted 2-aminothiophenes that can serve as intermediates mdpi.comchemrxiv.orgsemanticscholar.org.

The mechanism of the Gewald reaction is a multi-step process that has been the subject of detailed investigation wikipedia.orgchemrxiv.org. The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form a stable α,β-unsaturated nitrile intermediate wikipedia.orgchemrxiv.org.

The subsequent steps involve the addition of sulfur. The exact mechanism of sulfur addition is complex and is thought to proceed through a thiirane intermediate wikipedia.org. This is followed by an intramolecular cyclization where the sulfur attacks the nitrile group, leading to the formation of a non-aromatic thiophene intermediate. A final tautomerization step results in the formation of the stable, aromatic 2-aminothiophene ring wikipedia.orgchemrxiv.org.

The key mechanistic steps are:

Knoevenagel-Cope Condensation: Formation of an α,β-unsaturated nitrile.

Thiolation: Addition of sulfur to the β-carbon of the unsaturated nitrile.

Cyclization: Intramolecular attack of the sulfur onto the nitrile group.

Tautomerization: Aromatization to the final 2-aminothiophene product.

Recent computational studies using Density Functional Theory (DFT) have provided deeper insights into the reaction pathway, confirming the initial Knoevenagel-Cope condensation followed by the opening of the elemental sulfur ring to form polysulfide intermediates chemrxiv.org.

The involvement of polysulfide intermediates is a critical aspect of the Gewald reaction mechanism chemrxiv.org. After the initial nucleophilic attack on the S8 ring, a polysulfide chain is formed. These polysulfides can interconvert and decompose through various pathways, including unimolecular cyclization and nucleophilic degradation chemrxiv.org. Computational studies suggest that the decomposition of these polysulfide intermediates is kinetically controlled, with protonation playing a key role in facilitating their breakdown to the monosulfide species required for the final cyclization step chemrxiv.org. The cyclization of the monosulfide to form the aromatic thiophene product is the thermodynamic driving force of the reaction umich.edu.

In recent years, there has been a significant focus on developing more environmentally friendly and efficient methods for the Gewald reaction, aligning with the principles of green chemistry organic-chemistry.org. These approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous solvents.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to be highly effective in accelerating the Gewald reaction, often leading to significantly reduced reaction times and improved product yields compared to conventional heating methods wikipedia.org. This technique has been successfully applied to the synthesis of a variety of 2-aminothiophene derivatives organic-chemistry.orgnih.gov.

Ultrasound Activation: Sonication is another green chemistry tool that has been employed to promote the Gewald reaction. Ultrasound irradiation can enhance reaction rates and yields, often under milder conditions organic-chemistry.org. For instance, a catalyst-free Gewald reaction has been reported in an aqueous medium under ultrasound irradiation, utilizing sodium polysulfides as the sulfur source nih.gov.

Solvent-Free Conditions: Conducting the Gewald reaction under solvent-free conditions represents a significant step towards a more sustainable synthetic process. These reactions are often carried out by grinding the reactants together, sometimes with the aid of a catalyst, which can lead to high yields and simplified work-up procedures.

| Green Chemistry Approach | Typical Conditions | Advantages |

| Microwave-Assisted | Sealed vessel, elevated temperature and pressure | Reduced reaction times, improved yields, enhanced reaction control wikipedia.orgnih.gov |

| Ultrasound Activation | Liquid medium, ambient or slightly elevated temperature | Increased reaction rates, milder conditions, potential for catalyst-free systems nih.govorganic-chemistry.org |

| Solvent-Free | Neat reactants, grinding or heating | Reduced waste, simplified purification, potential for catalyst recycling |

Nucleophilic Substitution Approaches for Thiol-Containing Thiophenes

While the Gewald reaction is ideal for constructing the 2-aminothiophene core, the introduction of a thiol group at the 2-position often requires a different synthetic strategy, typically involving nucleophilic substitution on a pre-formed thiophene ring. This approach is particularly relevant for the synthesis of this compound from a suitable precursor.

A common method for introducing a thiol group onto a thiophene ring is through the nucleophilic aromatic substitution (SNAr) of a halogenated thiophene precursor jcu.edu.au. In the context of synthesizing this compound, a plausible synthetic route would involve the preparation of a 5-amino-2-halothiophene, followed by reaction with a sulfur-based nucleophile.

The general reaction is as follows:

Scheme 2: General representation of nucleophilic substitution to introduce a thiol group.

Suitable sulfur nucleophiles for this transformation include sodium hydrosulfide (NaSH), sodium sulfide (B99878) (Na2S), or thiourea followed by hydrolysis. The reactivity of the halothiophene is influenced by the nature of the halogen (I > Br > Cl) and the presence of activating groups on the thiophene ring. The amino group at the 5-position, being an electron-donating group, might decrease the reactivity of the 2-halide towards nucleophilic attack. Therefore, careful optimization of reaction conditions, such as temperature, solvent, and the choice of nucleophile, would be necessary to achieve the desired transformation.

| Halogen Precursor | Sulfur Nucleophile | Potential Product |

| 5-Amino-2-bromothiophene | Sodium Hydrosulfide (NaSH) | This compound |

| 5-Amino-2-iodothiophene | Thiourea then hydrolysis | This compound |

| 5-Amino-2-chlorothiophene | Sodium Sulfide (Na2S) | This compound |

Reduction of 5-Aminothiophene-2-carboxylate Esters to Thiol Derivatives

The conversion of 5-aminothiophene-2-carboxylate esters to the corresponding 2-thiol derivatives is a significant transformation that requires a multi-step approach, as direct reduction is not standard. The process generally involves the initial reduction of the ester to an alcohol, followed by conversion of the hydroxyl group to a thiol.

A plausible synthetic pathway would be:

Reduction of the Ester: The starting material, a 5-aminothiophene-2-carboxylate ester, is first reduced to 5-amino-2-(hydroxymethyl)thiophene. This reduction is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Activation of the Alcohol: The resulting primary alcohol is then converted into a better leaving group to facilitate nucleophilic substitution. This can be accomplished by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form a tosylate or mesylate ester.

Introduction of the Thiol Group: The activated intermediate is subsequently treated with a sulfur nucleophile. Reagents like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis can be used to displace the tosylate or mesylate group and introduce the thiol functionality, yielding the target this compound.

Care must be taken during this sequence to protect the amino group if it is reactive under the chosen conditions, for instance, by using a suitable protecting group like a Boc or acetyl group.

Multicomponent Reactions for Aminothiophene Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. researchgate.net For the synthesis of aminothiophene scaffolds, the Gewald reaction is the most prominent and widely utilized MCR. nih.govresearchgate.net

The Gewald three-component reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or another active methylene nitrile), and elemental sulfur in the presence of a base. nih.govresearchgate.net This reaction provides a direct and versatile route to highly substituted 2-aminothiophenes. researchgate.net The reaction mechanism is generally accepted to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur to form a sulfur adduct, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product. nih.gov

The versatility of the Gewald reaction allows for the incorporation of a wide range of functional groups at various positions of the thiophene ring by simply changing the starting materials. researchgate.net This makes it a cornerstone in the synthesis of precursors for this compound.

| Reactant 1 (Carbonyl) | Reactant 2 (Nitrile) | Base/Catalyst | Solvent | Product Type | Reference |

| Cyclohexanone | Ethyl cyanoacetate | Diethylamine | Ethanol | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | google.com |

| Acetone | Malononitrile | Morpholine | Methanol | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | researchgate.net |

| Aromatic Aldehydes | Ethyl cyanoacetate | Piperidine | Ethanol | Ethyl 2-amino-4-arylthiophene-3-carboxylate | nih.gov |

| β-ketoesters | Aryl isothiocyanates | (Various) | (Various) | Dihydrothiophene derivatives | nih.gov |

Domino reactions, also known as cascade reactions, involve a sequence of intramolecular transformations where the subsequent reaction occurs as a direct consequence of the functionality formed in the previous step. nih.gov A specific application of this strategy for synthesizing thiophene derivatives involves the reaction of 1,3-thiazolidinediones with active methylene nitriles.

In this process, the 1,3-thiazolidinedione ring undergoes a base-catalyzed ring-opening, often initiated by a secondary amine like piperidine or morpholine. figshare.com This cleavage generates a thioamide intermediate. This intermediate can then react with an active methylene nitrile, such as malononitrile or ethyl cyanoacetate, in a sequence that leads to the formation of a highly functionalized dihydrothiophene or thiophene derivative. The reaction proceeds through a domino ring-opening/recyclization pathway, offering an elegant method to construct complex heterocyclic systems from relatively simple starting materials. figshare.com

Chemical Reactivity and Transformation Studies of 5 Aminothiophene 2 Thiol

Electrophilic Aromatic Substitution Patterns on the Thiophene (B33073) Ring

The thiophene ring in 5-Aminothiophene-2-thiol is considered electron-rich and is activated towards electrophilic aromatic substitution. This heightened reactivity is due to the presence of two powerful activating groups: the amino (-NH₂) group at the C5 position and the thiol (-SH) group at the C2 position. Both are ortho-, para-directing substituents.

In this specific molecule, the C2 and C5 positions are already substituted. The directing influence of the amino and thiol groups is therefore exerted on the available C3 and C4 positions.

The amino group at C5 strongly activates the ortho-position (C4).

The thiol group at C2 strongly activates its ortho-position (C3).

Due to the strong activating nature of both substituents, electrophilic attack can be expected to occur at both the C3 and C4 positions, potentially leading to a mixture of products. The precise outcome of such reactions would depend on the specific electrophile used and the reaction conditions. For instance, in reactions like halogenation or nitration, substitution is anticipated at the positions activated by the amino and thiol groups. The presence of these activating groups suggests that the reactions can often proceed under milder conditions than those required for benzene. uoanbar.edu.iq

Reactivity of the Amino and Thiol Moieties

The chemical character of this compound is largely defined by the reactivity of its amino and thiol functional groups. These moieties serve as primary sites for a variety of chemical transformations.

Reactions Involving the Thiol (-SH) Group

The thiol group is a versatile functional group, known for its nucleophilicity (in its thiolate form) and its susceptibility to oxidation.

The direct oxidation of a thiol (-SH) to a sulfoxide (B87167) or a sulfone is not a standard transformation. Typically, thiols are first oxidized to disulfides or can be converted to thioethers (sulfides), which are then sequentially oxidized. The oxidation of the thiophene ring's sulfur atom can also occur, but this section is focused on the exocyclic thiol group. nih.govnih.gov

Should the thiol group be converted to a thioether first (e.g., via S-alkylation to form a 5-amino-2-(alkylthio)thiophene), the resulting sulfide (B99878) can be readily oxidized. Common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can be used. The reaction can be controlled to yield either the sulfoxide or, with a stronger oxidizing agent or excess reagent, the sulfone. nih.govresearchgate.net This two-step process (alkylation followed by oxidation) is the conventional route to access the corresponding sulfoxides and sulfones of 2-mercaptothiophenes.

The thiol group is readily alkylated and acylated, particularly after deprotonation to the more nucleophilic thiolate anion by a base.

S-Alkylation: This reaction involves treating the thiol with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), in the presence of a base (e.g., sodium hydroxide). The reaction proceeds via an Sₙ2 mechanism to form a thioether. jmaterenvironsci.comsciforum.net

S-Acylation: This involves the reaction of the thiol with an acylating agent, like an acyl chloride (e.g., acetyl chloride) or an anhydride, typically in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct and facilitate the reaction. This process yields a thioester. organic-chemistry.org

The following table details representative S-alkylation and S-acylation reactions.

| Reaction Type | Reagent Example | Product Formed |

| S-Alkylation | Methyl iodide (CH₃I) | 5-Amino-2-(methylthio)thiophene |

| S-Acylation | Acetyl chloride (CH₃COCl) | S-(5-Aminothiophen-2-yl) ethanethioate |

Reactions Involving the Amino (-NH₂) Group

The amino group at the C5 position is a key site for nucleophilic reactions, allowing for the straightforward modification of the molecule.

The term "nucleophilic substitution at the amino group" typically refers to reactions where the nitrogen atom acts as a nucleophile. The most common examples are N-alkylation and N-acylation. While N-alkylation of 2-aminothiophenes can be challenging and may require forcing conditions, N-acylation is a more common and readily achievable transformation. researchgate.net

N-Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide bond. Studies on the closely related 2-aminothiophene-3-carbonitrile (B183302) show that N-acylation proceeds efficiently. acs.org Given the similar electronic environment, this compound is expected to behave similarly. It is important to note that in a molecule with both an amino and a thiol group, competitive acylation can occur. Selective acylation often requires the use of protecting groups or careful control of reaction conditions.

The table below outlines a representative N-acylation reaction.

| Reaction Type | Reagent Example | Product Formed |

| N-Acylation | Acetyl chloride (CH₃COCl) | N-(5-Mercaptothiophen-2-yl)acetamide |

Formation of Schiff Base Derivatives via Condensation with Aldehydes

The condensation reaction between 2-aminothiophene derivatives and various aldehydes serves as a cornerstone for the synthesis of a diverse array of Schiff bases (imines). This transformation typically involves the nucleophilic attack of the primary amino group on the carbonyl carbon of the aldehyde, followed by a dehydration step to form the characteristic carbon-nitrogen double bond (azomethine group). The reaction is often facilitated by a catalyst, which can be either acidic or basic, and is usually carried out in a suitable solvent at temperatures ranging from room temperature to reflux.

The general mechanism begins with the nucleophilic amine attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the formation of an unstable carbinolamine intermediate. Subsequent elimination of a water molecule, often aided by acid catalysis, results in the formation of the stable Schiff base. The reaction is reversible and can be driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus.

Research has demonstrated the synthesis of various Schiff bases from substituted 2-aminothiophenes. For instance, a series of Schiff bases were synthesized by reacting methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate with 5-bromo-2-hydroxybenzaldehyde in ethanol. This reaction highlights the utility of 2-aminothiophene precursors in generating complex molecular architectures with potential applications in coordination chemistry and materials science. Another study detailed the microwave-assisted synthesis of seventeen different Schiff bases derived from 2-aminothiophene, showcasing an eco-friendly and efficient procedure that produced the target compounds in good yields (35-85%).

Cyclization and Annulation Reactions for Fused Heterocyclic Systems

The bifunctional nature of this compound and its derivatives, possessing both a nucleophilic amino group and a thiol (or thiolate) group, makes them exceptionally versatile precursors for the synthesis of a wide range of fused heterocyclic systems. These reactions often proceed through initial derivatization followed by cyclization, leading to the formation of new rings fused to the parent thiophene core.

Intramolecular cyclization is a powerful strategy for constructing fused ring systems from appropriately functionalized thiophene intermediates. These reactions can be triggered under various conditions and may proceed through different mechanisms, including nucleophilic attack or radical pathways. mdpi.com The regioselectivity of the cyclization is often governed by factors such as ring size (with 5- and 6-membered rings being kinetically and thermodynamically favored) and the nature of the reacting functional groups. mdpi.com

For intermediates derived from aminothiophenes, the amino group or a transformed version of it can act as an internal nucleophile. For example, an intermediate containing a side chain with an electrophilic center can undergo cyclization via nucleophilic attack from the thiophene's amino group or the sulfur atom. Metal-catalyzed heterocyclization of S-containing alkyne substrates is a notable method, where an intramolecular nucleophilic attack by the sulfur on a metal-activated triple bond initiates the ring formation, ultimately leading to thiophene derivatives. mdpi.comresearchgate.net Similarly, iodocyclization reactions provide a route to iodine-containing heterocycles. mdpi.com While specific examples starting directly from this compound are context-dependent, the principles of intramolecular cyclization are broadly applied to its derivatives to create complex polycyclic structures.

Thienopyrimidines, particularly thieno[3,2-d]pyrimidines and their isomers like thieno[2,3-d]pyrimidines, are a significant class of fused heterocycles synthesized from aminothiophene precursors. researchgate.netekb.egsemanticscholar.org These compounds are of great interest due to their structural analogy to purines and their wide spectrum of biological activities. ekb.eg

The most common synthetic route involves building the pyrimidine (B1678525) ring onto a pre-existing substituted 2-aminothiophene. researchgate.net For instance, 2-aminothiophene-3-carbonitriles are key starting materials. scielo.br They can be reacted with reagents like formic acid, isothiocyanates, or acyl chlorides to introduce the necessary fragments for the pyrimidine ring, which is then formed via cyclization. ekb.egscielo.br

Several synthetic strategies include:

Reaction with Formic Acid: Heating a 2-aminothiophene derivative with formic acid can lead to the formation of a thieno[2,3-d]pyrimidin-4-one. ekb.eg

Reaction with Isothiocyanates: Condensation with isothiocyanates can yield thieno[2,3-d]pyrimidine-2-thiones. ekb.eg

Dimroth Rearrangement: Amination of 2-amino-3-cyanothiophenes with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by condensation with anilines can produce thieno[2,3-d]pyrimidines via a Dimroth rearrangement. scielo.br

These methods highlight the versatility of aminothiophenes as building blocks for constructing the thienopyrimidine scaffold, a core structure in many medicinally important compounds. nih.govnih.gov

The reactivity of aminothiophene derivatives extends to the synthesis of other important fused heterocyclic systems.

Thieno[3,4-c]thiolactones: Substituted 2-aminothiophenes are valuable starting materials for the synthesis of thieno[3,4-c]thiolactone derivatives. muni.cz The synthetic pathway can involve protection of the amino group, followed by radical bromination of an adjacent methyl group. The resulting brominated intermediate is then treated with thiourea, and a subsequent cyclization of the formed thiouronium salt yields the thieno[3,4-c]thiolactone ring system. muni.cz These compounds are precursors to thieno[3,4-c]thiophenes, which are of theoretical and synthetic interest. muni.cz

Thieno[2,3-b]pyrroles: These fused systems can be synthesized from aminothiophene precursors. researchgate.net The synthesis often involves exploring the chemistry of the functional groups on the thiophene nucleus, such as the C3-amino group. researchgate.net One approach involves a two-step synthesis using isothiocyanates and activated methylene (B1212753) compounds to first construct the functionalized thiophene, which then serves as the foundation for building the fused pyrrole (B145914) ring. researchgate.net

Thieno[2,3-b]pyridines: The synthesis of the thieno[2,3-b]pyridine (B153569) skeleton can be achieved starting from 3-cyanopyridine-2-thiol derivatives. nih.gov These precursors react with halogen-containing compounds that have an alpha-electron-withdrawing group to afford 3-aminothieno[2,3-b]pyridine derivatives in high yields. nih.gov This demonstrates a pathway where the thiophene ring is constructed onto a pre-existing pyridine (B92270) ring.

Nucleophilic Aromatic Substitution of Peripheral Substituents (e.g., Nitro Groups with Thiolates on Thiophene Ring Systems)

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying thiophene rings, particularly when they are activated by electron-withdrawing groups. researchgate.netnih.gov The nitro group (–NO₂) is a strong activating group and a good leaving group in SNAr reactions. mdpi.comrsc.org This allows for the displacement of a nitro group on a thiophene ring by various nucleophiles, including thiolates (RS⁻). mdpi.com

The reaction of 3-nitrothiophenes containing electron-withdrawing groups at the C-2 and C-5 positions with thiolates proceeds efficiently under mild conditions. mdpi.com This nucleophilic displacement of the nitro group leads to the formation of 3-sulfenyl-substituted thiophenes. mdpi.com This SNAr reaction generally follows a stepwise pathway involving the initial addition of the nucleophile to form a σ-complex (a Meisenheimer-type intermediate), followed by the elimination of the leaving group (nitrite ion). nih.gov The presence of other electron-withdrawing substituents on the thiophene ring enhances its reactivity towards nucleophilic attack. uoanbar.edu.iq

This synthetic strategy has been effectively employed to construct thieno[3,2-b]thiophene (B52689) molecules. mdpi.com By reacting 3-nitrothiophene-2,5-dicarboxylates with thiols like methyl thioglycolate in the presence of a base, the corresponding 3-sulfenylthiophene is formed, which can then undergo intramolecular cyclization (e.g., Dieckmann condensation) to yield the fused thieno[3,2-b]thiophene system. mdpi.com

This reactivity underscores the utility of nitro-substituted thiophenes as versatile intermediates in organic synthesis, allowing for the introduction of sulfur-based functionalities and the construction of more complex heterocyclic scaffolds. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Aminothiophene 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-aminothiophene-2-thiol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of this compound provides critical information about the chemical environment, number, and connectivity of protons in the molecule. The thiophene (B33073) ring contains two protons, H-3 and H-4, which are expected to appear as doublets in the aromatic region of the spectrum due to coupling with each other. The chemical shifts for these protons are influenced by the electron-donating effects of the amino (-NH₂) group at position 5 and the thiol (-SH) group at position 2.

Additionally, the spectrum will show signals corresponding to the protons of the amino group and the thiol group. The -NH₂ protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The thiol proton signal is also a singlet and is often found at a lower chemical shift compared to the aromatic protons. In deuterated solvents like DMSO-d₆, these labile protons can exchange with deuterium, leading to a decrease or disappearance of their signals.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.5 - 7.5 | Doublet | 3.0 - 6.0 |

| H-4 | 6.0 - 7.0 | Doublet | 3.0 - 6.0 |

| -NH₂ | 3.0 - 5.0 | Broad Singlet | N/A |

Note: Values are estimations based on related structures and are subject to solvent and concentration effects.

For comparison, selected ¹H NMR data for a 2-aminothiophene derivative showed signals for amino protons (-NH₂) at 5.8 ppm as a broad singlet and aromatic protons between 8.1 and 8.2 ppm as doublets nih.gov.

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected for the carbon atoms of the thiophene ring. The chemical shifts of these carbons are significantly influenced by the attached heteroatoms (sulfur) and substituents (-NH₂ and -SH).

The carbon atoms directly bonded to the electron-donating amino group (C5) and the thiol group (C2) are expected to be shielded and appear at different chemical shifts compared to the unsubstituted carbons (C3 and C4). The C2 and C5 carbons will typically have higher chemical shifts due to the deshielding effect of the adjacent sulfur atom and the substituents. In various thiophene derivatives, carbon signals have been observed in the range of 112 to 150 ppm nih.gov. For example, in one study, the carbon signals for a substituted thiophene were found at δ 112.92, 126.08, 131.10, and 150.08 ppm nih.gov.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | 130 - 150 |

| C3 | 115 - 130 |

| C4 | 110 - 125 |

Note: Values are estimations based on related structures and are subject to solvent effects.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional moieties.

The amino group (-NH₂) exhibits characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretches. The S-H stretching vibration of the thiol group is generally weak and appears around 2550-2600 cm⁻¹ mdpi.com. The thiophene ring itself gives rise to several characteristic bands. The C-H stretching of the aromatic ring protons is observed around 3100 cm⁻¹ nii.ac.jp. The C=C ring stretching vibrations are typically found in the 1400-1600 cm⁻¹ region globalresearchonline.net. The C-S stretching vibrations of the thiophene ring are usually observed at lower wavenumbers. For a related 2-aminothiophene derivative, bands at 1614 and 1514 cm⁻¹ were attributed to the C=C double bond stretching of the thiophene ring nih.gov.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Weak |

| Thiophene Ring | C-H Stretch | ~3100 | Medium |

| Thiophene Ring | C=C Stretch | 1400 - 1600 | Medium-Strong |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and providing insights into its structure through fragmentation analysis. The molecular formula of this compound is C₄H₅NS₂, giving it a monoisotopic mass of approximately 131.99 Da.

Upon ionization, the molecule forms a molecular ion (M⁺), which can then undergo fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure. Common fragmentation pathways for this compound might include the loss of the thiol group (•SH), the amino group (•NH₂), or cleavage of the thiophene ring. The characteristic mass difference for S-cysteinylation, for instance, is +119 Da from the parent protein nih.gov.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with high confidence. For this compound (C₄H₅NS₂), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This technique is essential for confirming the identity of a newly synthesized compound or for identifying it in a complex mixture. HRMS has been used to confirm the mass of various thio-compounds with high precision rsc.orgnih.gov.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugated Systems

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The thiophene ring in this compound is a π-conjugated system. The presence of the electron-donating amino and thiol groups as auxochromes extends the conjugation and influences the energy of the electronic transitions.

Typically, thiophene and its derivatives exhibit strong absorption bands in the ultraviolet region corresponding to π → π* transitions. The UV-Vis spectrum of this compound is expected to show one or more absorption maxima (λ_max). For some thiophene derivatives, these peaks can be observed around 250-370 nm globalresearchonline.net. The position and intensity of these bands are sensitive to the substituents on the thiophene ring and the solvent used for the measurement. In one study, a polythiophene derivative displayed a broad absorption peak at 530 nm, indicating π-π* electronic transitions researchgate.net. The study of oligothiophenes has shown that their photophysical characteristics are highly influenced by the positioning of substituents along the thiophene backbone researchgate.net.

Theoretical and Computational Chemistry of 5 Aminothiophene 2 Thiol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of thiophene (B33073) derivatives due to its favorable balance of computational cost and accuracy. DFT studies on 5-aminothiophene-2-thiol and its related structures have elucidated key aspects of its geometry, electronic landscape, and reactivity.

Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. For this compound, a crucial aspect of its conformational analysis is the potential for thione-thiol tautomerism. The molecule can exist in equilibrium between the thiol form (this compound) and its thione tautomer (5-amino-thiophene-2(3H)-thione). Computational studies suggest that the thiol form is a stable conformer, a finding supported by NMR spectroscopy which shows a characteristic signal for the SH proton chemijournal.com.

DFT calculations, typically using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the geometries of such molecules nih.govresearchgate.netfigshare.com. These calculations provide detailed structural parameters. For related aminothiophene structures, optimized bond lengths and angles have been reported, offering a reference for the expected geometry of the this compound core nih.govresearchgate.net. For instance, in methyl-3-aminothiophene-2-carboxylate, the C–S bond lengths in the thiophene ring are calculated to be in the range of 1.71 to 1.74 Å mdpi.com.

Computational modeling of tautomerism, including solvent effects, helps in understanding the relative stability of the thiol and thione forms. Studies on similar systems like 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione have shown that both direct and solvent-assisted proton transfer mechanisms can be modeled to determine the energetic favorability of each tautomer researchgate.net.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule wikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons youtube.com. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity derpharmachemica.comresearchgate.net.

DFT calculations are widely used to determine the HOMO and LUMO energies of thiophene derivatives. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability semanticscholar.org. For various aminothiophene derivatives, these values have been calculated, providing insight into the electronic character of this class of compounds. The distribution of electron density in these orbitals shows that for many thiophene-based molecules, the HOMO is localized over the entire conjugated system, while the LUMO may be similarly distributed, indicating potential for intramolecular charge transfer upon electronic excitation e3s-conferences.org.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | DFT | - | - | 5.031 | nih.gov |

| Thiophene-thiadiazole hybrid derivatives | DFT | - | - | 3.83 - 4.18 | nih.gov |

| Thienopyrazine-based D-π-A dyes | DFT/B3LYP/6-31G(d,p) | -4.983 to -5.127 | -3.052 to -3.189 | 1.858 to 1.959 | derpharmachemica.com |

| Thienothiophene oligomers | DFT/B3LYP/6-31G(d) | - | - | 3.944 to 5.556 | e3s-conferences.org |

This table presents data for related thiophene derivatives to illustrate typical FMO energy values.

Computational modeling is a powerful tool for elucidating complex reaction mechanisms at the molecular level. For reactions involving aminothiophenes, DFT calculations can map out the entire reaction pathway, including the identification of reactants, transition states, intermediates, and products nih.govacs.org. This provides a detailed understanding of the reaction's feasibility and kinetics.

For example, quantum-chemical studies on the synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles have been performed to investigate possible reaction mechanisms. By calculating the Gibbs free energy of transition states and intermediates, researchers can determine the most likely reaction pathway nih.govacs.org. Similarly, computational studies on radical-mediated thiol-epoxy reactions have been conducted using DFT to model reaction mechanisms and determine reaction energetics and kinetics, which is relevant for understanding the reactivity of the thiol group in this compound nih.gov.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. Key descriptors include chemical potential (μ), chemical hardness (η), and global softness (S) semanticscholar.orgnih.gov.

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO). A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap corresponds to a soft molecule.

Global Softness (S) : The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability.

| Descriptor | Symbol | Value |

|---|---|---|

| EHOMO | - | -6.20 eV |

| ELUMO | - | -2.14 eV |

| Energy Gap | ΔE | 4.06 eV |

| Chemical Potential | μ | -4.17 eV |

| Chemical Hardness | η | 2.03 eV |

| Global Softness | S | 0.49 eV-1 |

This table shows representative global reactivity descriptor values for a related dihydrothiophenone derivative (DH1) as reported in a DFT study semanticscholar.org.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, primarily through DFT, provide deep mechanistic insights that are often inaccessible through experimental means alone. These methods allow for the study of the electronic changes that occur during a chemical reaction. By modeling the transition state structures, researchers can understand the steric and electronic factors that control the reaction's outcome, including its regioselectivity and stereoselectivity nih.gov. The search for transition states and the determination of reaction routes are performed to calculate activation energies and reaction enthalpies, offering a comprehensive thermodynamic and kinetic profile of the reaction nih.govacs.org.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

For thiophene derivatives, Hirshfeld analysis reveals the importance of various interactions, such as H···H, C···H, O···H, S···H, and N···H contacts, in stabilizing the crystal structure nih.govsemanticscholar.org. Red spots on the Hirshfeld surface plotted with the dnorm property indicate close intermolecular contacts, which often correspond to hydrogen bonds mdpi.com. The percentage contribution of each interaction type can be precisely calculated, offering a quantitative understanding of the packing forces. For example, in many organic crystals, H···H interactions are the most abundant, often contributing over 30-40% to the total Hirshfeld surface area nih.govresearchgate.net.

| Interaction Type | Compound I (%)[a] | Compound II (%)[b] | Compound III (%)[c] |

|---|---|---|---|

| H···H | 36.9 | 42.4 | 21 |

| C···H / H···C | 26.1 | - | 20 |

| O···H / H···O | 15.1 | 17.9 | 12 |

| S···H / H···S | 0.9 | - | 19 |

| N···H / H···N | - | - | 14 |

| F···H / H···F | 9.2 | - | - |

| C···C | 6.7 | - | - |

This table summarizes findings for different thiophene derivatives to illustrate the typical contributions of various intermolecular interactions. [a] (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide nih.gov [b] A thiophene-2-carboxamide derivative researchgate.net [c] N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide semanticscholar.org

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational landscapes and intermolecular interactions of a compound like this compound. These simulations model the molecule's movements over time, revealing its preferred shapes and how it interacts with its environment.

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the amino (-NH₂) and thiol (-SH) groups to the thiophene ring. The key dihedral angles that define the conformational landscape are:

θ₁ (C4-C5-N-H): Describes the rotation of the amino group relative to the thiophene ring.

θ₂ (S1-C2-S-H): Describes the rotation of the thiol group relative to the thiophene ring.

MD simulations can map the potential energy surface as a function of these dihedral angles, identifying low-energy, stable conformations and the energy barriers between them. The simulations are typically performed with the molecule solvated in a box of explicit solvent molecules, such as water, to mimic physiological or solution-phase conditions.

Conformational Landscapes

A hypothetical molecular dynamics simulation of this compound in an aqueous solution would likely reveal several preferred orientations for the amino and thiol substituents. The planarity of the thiophene ring is generally maintained, while the exocyclic groups exhibit rotational freedom. The relative populations of different conformers are determined by a combination of steric hindrance, electronic effects, and interactions with the solvent.

For instance, the orientation of the amino group can influence the molecule's dipole moment and its ability to act as a hydrogen bond donor. Similarly, the thiol group's orientation is crucial for its reactivity and potential to form hydrogen bonds or disulfide bridges. Intramolecular hydrogen bonding between the amino group's hydrogen and the thiol group's sulfur atom (N-H···S) or the thiophene ring's sulfur atom (N-H···S_ring) might also be observed, leading to more planar and rigid conformations.

The results of such a simulation can be summarized in a table detailing the populations of the most stable conformers defined by their dihedral angles.

Table 1: Hypothetical Conformational Analysis of this compound from a Molecular Dynamics Simulation

| Conformer | Dihedral Angle θ₁ (C4-C5-N-H) | Dihedral Angle θ₂ (S1-C2-S-H) | Relative Population (%) | Key Features |

|---|---|---|---|---|

| A | ~0° (syn-planar) | ~180° (anti-planar) | 45 | Favored due to reduced steric clash and potential for optimal solvation of both functional groups. |

| B | ~180° (anti-planar) | ~180° (anti-planar) | 30 | Another low-energy state with minimal steric hindrance. |

| C | ~0° (syn-planar) | ~0° (syn-planar) | 15 | Less populated due to potential steric repulsion between the H of the thiol and the amino group. |

| D | Other (gauche) | Other (gauche) | 10 | Transient or higher-energy conformations. |

Intermolecular Interactions

MD simulations also provide a dynamic picture of the non-covalent interactions between this compound and surrounding molecules, such as water or biological macromolecules. The primary types of interactions observed would include:

Hydrogen Bonding: The amino group is a strong hydrogen bond donor, while the nitrogen atom can act as an acceptor. The thiol group is a weaker hydrogen bond donor. In an aqueous environment, these groups would form transient hydrogen bonds with water molecules.

π-π Stacking: The aromatic thiophene ring can engage in π-π stacking interactions with other aromatic systems.

Sulfur-involved Interactions: The sulfur atom in the thiophene ring and the thiol group can participate in various non-covalent interactions, including sulfur-π and lone pair-π interactions.

By analyzing the radial distribution functions and interaction energies from the simulation trajectory, the strength and lifetime of these interactions can be quantified.

Table 2: Summary of Potential Intermolecular Interactions for this compound Identified from MD Simulations

| Interaction Type | Interacting Groups | Typical Energy Range (kcal/mol) | Significance |

|---|---|---|---|

| Hydrogen Bond (Donor) | -NH₂ with water (O) | -3 to -6 | Key for aqueous solubility and interaction with polar residues in proteins. |

| Hydrogen Bond (Donor) | -SH with water (O) | -1 to -3 | Weaker than N-H bonds, but still contributes to solvation. |

| Hydrogen Bond (Acceptor) | -N with water (H) | -2 to -5 | Contributes to the molecule's ability to interact with protic solvents. |

| π-π Stacking | Thiophene ring with another aromatic ring | -2 to -5 | Important for binding in aromatic pockets of enzymes or receptors. |

| Sulfur-π Interaction | Thiophene S or -SH with an aromatic ring | -1 to -4 | A specific type of non-covalent interaction that can influence binding orientation. |

Applications in Advanced Synthetic Chemistry and Materials Science

Role as a Versatile Synthon in Heterocyclic Synthesis

A synthon is a conceptual unit within a molecule that assists in the formation of a target molecule during retrosynthetic analysis. 5-Aminothiophene-2-thiol serves as a potent synthon, primarily due to the distinct reactivity of its amine and thiol functionalities, which can be selectively targeted to construct more complex heterocyclic systems. The 2-aminothiophene scaffold is a crucial five-membered heterocyclic building block in organic synthesis. nih.gov This class of compounds, including this compound, provides a platform for synthesizing a wide array of biologically active thiophene-containing molecules. nih.govcabidigitallibrary.org

The ability of the 2-aminothiophene moiety to act as a synthon is particularly evident in its use for creating thiophene-containing conjugates and hybrid molecules. nih.govcabidigitallibrary.org These molecules often combine the electronic properties of the thiophene (B33073) ring with other functional units to achieve specific characteristics.

Research has demonstrated the synthesis of complex hybrid molecules, such as thiophene-containing hybrid calixphyrins, through condensation reactions involving thiophene-based precursors. nih.gov In a similar vein, thiophene-functionalized macromonomers can be synthesized to serve as reactive precursors for more complex materials, like grafted polythiophene amphiphiles. nih.govmdpi.com The presence of both an amino and a thiol group in this compound offers multiple reaction pathways to attach it to other molecular frameworks, forming sophisticated conjugated systems. For instance, the amino group can undergo condensation or amidation reactions, while the thiol group can participate in nucleophilic substitution or addition reactions, such as thiol-ene click chemistry.

The development of complex molecular architectures, including polycyclic aromatic systems, is fundamental to advancing materials science, particularly for applications in organic electronics. eurekalert.org Thiophene-based scaffolds, such as thienothiophenes, are recognized as essential building blocks for these (opto)electronic materials. mdpi.com

This compound is an ideal starting material for constructing such systems. The amino and thiol groups can be used as anchor points in cyclization reactions to fuse additional rings onto the thiophene core. For example, the amino group could react with a dicarbonyl compound in a condensation reaction to form a new heterocyclic ring, while the thiol group could undergo a separate cyclization pathway. This dual reactivity allows for the controlled, stepwise construction of intricate, multi-ring structures that are crucial for tuning the electronic and optical properties of the final material.

Contributions to Functional Materials Development

The unique electronic characteristics of the thiophene ring, combined with the functional handles provided by the amino and thiol groups, make this compound a significant contributor to the field of functional materials.

Thiophene-based materials are cornerstones in the field of organic electronics, which encompasses devices like organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). mdpi.comsemanticscholar.orgmdpi.com Fused-thiophene derivatives, in particular, have been successfully employed as donor materials in OPV devices. mdpi.com The performance of these devices is highly dependent on the molecular structure of the organic semiconductor, which influences key parameters like light absorption, energy levels (HOMO/LUMO), and charge carrier mobility. mdpi.comresearchgate.net The incorporation of building blocks derived from this compound can be used to fine-tune these properties.

Below is a table summarizing the performance of several organic photovoltaic devices that utilize fused-thiophene-based small molecules as donor materials, illustrating the potential of this class of compounds.

| Donor Molecule | Acceptor | Voc (V) | Jsc (mA·cm-2) | FF | PCE (%) |

| Molecule 1 | C70 | 0.87 | 11.04 | 0.57 | 5.41 |

| Molecule 2 | C70 | 0.95 | 12.01 | 0.54 | 6.20 |

| Molecule 3 | C70 | 0.98 | 9.24 | - | 3.60 |

| Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency. Data sourced from a study on fused-thiophene based materials for organic photovoltaics. mdpi.com |

The 2-aminothiophene structure is a well-established core for the synthesis of specialty dyes, particularly azo dyes. sapub.org These dyes are created by diazotizing the amino group of a 2-aminothiophene derivative and subsequently coupling it with an electron-rich aromatic compound. The resulting thiophene-based azo dyes are known for their brightness and diverse color palette. sapub.org

The nature and position of substituents on the thiophene ring dramatically influence the final color of the dye. For example, the introduction of electron-withdrawing groups, such as nitro (NO₂) and acyl groups, can cause a significant bathochromic (deepening of color) shift. researchgate.net Research has shown that dyes derived from 2-amino-3-nitro-5-acylthiophenes produce deep, bright blue to green shades, which are highly valuable in the textile industry. researchgate.net In contrast, dyes from 2-amino-5-acylthiophenes without the 3-nitro group tend to be violet-red. researchgate.net This demonstrates the power of using substituted 2-aminothiophenes as precursors to precisely control the optical properties of dyes.

| Diazo Component (2-Aminothiophene Derivative) | Resulting Dye Color |

| 2-Amino-5-acylthiophene | Violet-Red |

| 2-Amino-3,5-bismethylsulphonylthiophene | Violet |

| 2-Amino-3-nitro-5-acylthiophene | Blue to Green |

| This table illustrates the effect of substituents on the color of azo dyes derived from 2-aminothiophenes. researchgate.net |

This compound is a valuable monomer for creating advanced polymers and oligomers. The thiol group is particularly useful for modern polymer synthesis techniques like thiol-epoxy and thiol-ene "click" chemistry. semanticscholar.org These reactions are highly efficient and allow for the creation of well-defined polymer architectures, such as poly(β-thioether ester)s, under mild conditions. pattonresearchgroup.com

Furthermore, thiophene-functionalized oligomers can be designed as "macromonomers," which are then polymerized to form grafted copolymers with a conjugated polythiophene backbone and flexible side chains. nih.govmdpi.com This approach combines the electronic properties of the conjugated polymer with the physical properties (e.g., solubility, biocompatibility) imparted by the side chains. The amino group on this compound provides an additional site for modification, either before or after polymerization, allowing for the introduction of further functionality into the final material. semanticscholar.org This versatility makes it a key component in the synthesis of smart, functional polymers for a range of advanced applications. warwick.ac.uk

Exploration of Dynamic Covalent Chemistry (e.g., 1,2-Dithiolanes as related scaffolds)

Dynamic covalent chemistry (DCC) leverages reversible covalent bond formation to create adaptable and responsive materials. mdpi.comnih.govmdpi.com The thiol-disulfide exchange is a prominent reaction in DCC, where the reversible nature of disulfide bonds allows for the dynamic rearrangement of polymer networks. mdpi.combiorxiv.org This principle is central to the development of "smart" materials that can respond to external stimuli such as pH, redox potential, or light. mdpi.commdpi.com While this compound itself is a thiol-containing molecule, the broader exploration of dynamic covalent chemistry often involves related scaffolds that prominently feature the key thiol/disulfide functionality. Among these, 1,2-dithiolanes have emerged as a particularly interesting and versatile building block. nih.govzehuangroup.comresearchgate.net

The utility of 1,2-dithiolanes in constructing dynamic materials stems from their ability to undergo reversible ring-opening polymerization initiated by a thiol. nih.govresearchgate.netacs.org This process leads to the formation of linear polydisulfides, and when multifunctional dithiolane monomers are used, it results in the creation of cross-linked networks. The dynamic nature of the disulfide bonds within these networks allows for their rearrangement, leading to materials with properties such as self-healing, adaptability, and responsiveness to stimuli. nih.govacs.org

A notable example is the use of ABA triblock copolymers with pendant 1,2-dithiolane (B1197483) functionalities. nih.govacs.org In aqueous solutions, these amphiphilic copolymers can self-assemble into micellar networks. The introduction of a thiol catalyst triggers the ring-opening polymerization of the dithiolane units within the micellar cores, leading to the formation of a cross-linked hydrogel. nih.govresearchgate.netacs.org The properties of these hydrogels are highly dependent on the specific structure of the 1,2-dithiolane monomer used. nih.govacs.org

For instance, hydrogels derived from lipoic acid, a common 1,2-dithiolane, tend to be rigid and brittle. In contrast, those derived from methyl asparagusic acid are highly dynamic, adaptable, and exhibit self-healing properties. nih.govacs.org This difference in macroscopic properties is a direct consequence of the thermodynamics and kinetics of the ring-opening polymerization of the respective dithiolane monomers. By incorporating a mixture of different dithiolane monomers into the polymer structure, the material properties of the resulting hydrogels can be precisely tuned. nih.govacs.org

The dynamic nature of these dithiolane-based materials is further highlighted by their response to various stimuli. For example, light can be used to induce an initiator-free dithiolane ring-opening photopolymerization to form disulfide crosslinks under physiological conditions. nih.gov The resulting hydrogels can exhibit a range of photoinduced dynamic responses, including stress relaxation, stiffening, and softening. nih.gov Furthermore, the disulfide crosslinks can be cleaved by introducing a reducing agent, leading to the dissolution of the hydrogel. semanticscholar.org This stimulus-responsive behavior makes these materials promising for applications in areas such as controlled drug delivery and tissue engineering. nih.govsemanticscholar.org

The following table summarizes the properties of hydrogels derived from different 1,2-dithiolane monomers, illustrating the tunability of these dynamic covalent systems.

| 1,2-Dithiolane Monomer | Resulting Hydrogel Properties | Key Features |

| Lipoic Acid | Rigid, Resilient, Brittle | Forms robust, but less adaptable networks. nih.govacs.org |

| Methyl Asparagusic Acid | Dynamic, Adaptable, Self-healing | Creates highly flexible and responsive materials. nih.govacs.org |

| Mixed Monomers | Tunable | Allows for precise control over the mechanical and dynamic properties of the hydrogel. nih.govacs.org |

Research Challenges and Future Perspectives for 5 Aminothiophene 2 Thiol

Development of Sustainable and Green Synthetic Protocols for Thiol-Containing Aminothiophenes

A significant challenge in the synthesis of 5-Aminothiophene-2-thiol and its derivatives is the development of environmentally benign and sustainable protocols. Traditional methods for synthesizing substituted thiophenes often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents, which are contrary to the principles of green chemistry. nih.govnih.govresearchgate.net

Future research must focus on adapting and refining green synthetic methodologies for this specific class of compounds. Key areas of development include:

Multicomponent Reactions: The Gewald reaction, a well-known multicomponent synthesis for 2-aminothiophenes, traditionally uses elemental sulfur and a base. derpharmachemica.comresearchgate.netpharmaguideline.com Adapting this reaction to incorporate a thiol or a protected thiol precursor in a one-pot synthesis remains a challenge. Green variations of the Gewald reaction using alternative energy sources like microwave irradiation or ultrasound, and eco-friendly solvents such as water or polyethylene (B3416737) glycol (PEG), have been developed for general 2-aminothiophenes and could be explored for thiol-containing analogues. scribd.comresearchgate.netnih.gov

Catalyst-Free and Eco-Friendly Catalysis: Developing synthetic routes that minimize or eliminate the need for toxic catalysts is paramount. eurekaselect.com Research into catalyst-free reactions in green solvents like water, ionic liquids, or deep eutectic solvents is a promising avenue. researchgate.netbohrium.com Where catalysts are necessary, the focus should be on heterogeneous, recyclable catalysts to simplify purification and reduce waste.

Alternative Energy Sources: The use of microwave and ultrasound-assisted synthesis can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. researchgate.netnih.gov Applying these techniques to the synthesis of this compound could lead to more efficient and sustainable processes.

Scalability: A major hurdle for many green synthesis protocols is the transition from laboratory-scale experiments to large-scale industrial production. researchgate.netazonano.com Future work must address the challenges of scaling up, such as maintaining reaction efficiency, ensuring consistent product quality, and managing the supply chain for bio-based starting materials, if applicable. taylorfrancis.com

| Parameter | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Solvents | Volatile Organic Compounds (VOCs) | Water, Polyethylene Glycol (PEG), Ionic Liquids, Supercritical CO2 researchgate.net |

| Energy Source | Conventional Heating (Oil Baths) | Microwave Irradiation, Ultrasound researchgate.net |

| Catalysts | Homogeneous, often toxic metal catalysts | Heterogeneous, Recyclable Catalysts, Biocatalysts, Organocatalysts eurekaselect.com |

| Reaction Type | Multi-step synthesis | One-pot, Multicomponent Reactions (MCRs) nih.gov |

| Atom Economy | Often low | High, minimizing waste |

Exploration of Novel Reactivity Pathways of the Thiol and Amino Groups

The presence of two distinct nucleophilic centers—the amino group and the thiol group—on the same aromatic ring makes this compound a fascinating substrate for exploring selective chemical transformations. A primary challenge is achieving chemoselectivity, allowing for the functionalization of one group while leaving the other intact.

Future research should focus on:

Orthogonal Protection Strategies: Developing robust and efficient methods for the selective protection and deprotection of the amino and thiol groups is crucial. This would enable sequential modifications, providing access to a wide array of complex derivatives that are otherwise inaccessible.

Selective Functionalization: The inherent differences in the nucleophilicity and reactivity of the amine and thiol groups can be exploited. For instance, thiols are generally softer nucleophiles than amines and exhibit strong affinity for soft electrophiles. Research into reactions that leverage these differences will be key to developing novel synthetic pathways. This includes selective alkylation, acylation, and arylation reactions. organic-chemistry.orgcore.ac.uk

Intramolecular Cyclization: The proximity of the amino and thiol groups allows for the potential synthesis of novel fused heterocyclic systems, such as thienothiazoles, through intramolecular cyclization reactions. semanticscholar.org Exploring the scope of these cyclization reactions with various one-carbon and two-carbon linkers could yield compounds with unique chemical and biological properties.

Metal-Catalyzed Cross-Coupling: The thiol group can participate in various metal-catalyzed cross-coupling reactions to form C-S bonds. Similarly, the amino group can be a handle for C-N bond formation. Investigating the selective participation of each group in reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings is a promising area for future exploration. nih.gov

Advanced Computational Prediction of Reactivity and Structure-Property Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work and accelerating discovery. For this compound, a significant challenge is the lack of specific computational studies dedicated to its unique structure.

Future perspectives in this area include:

DFT Calculations: Density Functional Theory (DFT) can be employed to investigate the fundamental properties of the molecule. nih.govscienceopen.com This includes calculating the charge distribution, frontier molecular orbital energies (HOMO-LUMO gap), and molecular electrostatic potential to predict the most reactive sites for electrophilic and nucleophilic attack. sapub.org Such studies can help rationalize the chemoselectivity observed in reactions.

Tautomerism Studies: The molecule can exist in different tautomeric forms, particularly the thiol-thione equilibrium of the C2-SH group. Computational models can predict the relative stability of these tautomers in different solvent environments, which is critical for understanding its reactivity.

Reaction Mechanism Modeling: DFT can be used to model the transition states and reaction pathways for various transformations of the amino and thiol groups. nih.gov This can provide insights into reaction mechanisms, predict product distributions, and help in the design of more efficient and selective reactions. acs.org

Structure-Property Relationship (SPR) Prediction: By computationally modeling derivatives of this compound, it is possible to establish relationships between their chemical structure and physical properties, such as electronic conductivity, optical absorption, and binding affinity to biological targets. figshare.comresearchgate.netcam.ac.ukacs.org This predictive capability is invaluable for designing new materials and therapeutic agents. Computational models can also predict the metabolic pathways of thiophene-containing compounds, identifying potentially reactive metabolites. nih.gov

| Computational Method | Research Objective | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Predicting Reactivity | HOMO/LUMO energies, charge distribution, electrostatic potential, preferred sites of attack sapub.org |

| DFT / Ab initio methods | Investigating Tautomerism | Relative stability of thiol vs. thione tautomers in various media |

| Transition State Theory | Elucidating Reaction Mechanisms | Activation energies, reaction profiles, prediction of product selectivity nih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Materials Design | Electronic band gap, conductivity, optical properties of polymers figshare.comresearchgate.net |

Integration into Increasingly Complex Molecular Architectures and Hybrid Systems

The bifunctionality of this compound makes it an excellent building block (synthon) for constructing larger, more complex molecules and materials. The challenge lies in controlling the polymerization and integration processes to create well-defined structures with desired properties.

Future research directions include:

Functional Polymers: The amino and thiol groups provide two reactive handles for polymerization. This could lead to the synthesis of novel polythiophenes with enhanced properties. For example, the thiol group could be used to create self-assembling polymers or to attach the polymer to specific surfaces (e.g., gold), while the amino group could be used to tune solubility or to introduce further functionalities. A key challenge is to control the regioselectivity of polymerization to avoid cross-linking and ensure desired material properties.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The molecule's rigid core and dual functional groups make it a promising candidate as an organic linker for the synthesis of MOFs and COFs. These materials have applications in gas storage, catalysis, and sensing.

Hybrid Materials: The thiol group has a strong affinity for noble metal surfaces, particularly gold. This allows for the formation of self-assembled monolayers (SAMs) on surfaces, creating functionalized interfaces for applications in sensors, molecular electronics, and biocompatible coatings. The terminal amino group would be exposed, allowing for further chemical modification of the surface.

Dendrimers and Macrocycles: The molecule can serve as a core or a branching unit in the synthesis of dendrimers or macrocyclic compounds, leading to complex architectures with tailored sizes, shapes, and surface functionalities.

Unexplored Applications in Emerging Chemical Fields and Interdisciplinary Research

While 2-aminothiophene derivatives are known for a range of biological activities, the specific potential of this compound is largely untapped. researchgate.netnih.gov Its unique combination of functional groups opens doors to several emerging fields, requiring interdisciplinary collaboration.

Promising future applications to be explored include:

Medicinal Chemistry: The 2-aminothiophene scaffold is a "privileged structure" found in many biologically active compounds. cabidigitallibrary.orgmdpi.com The addition of a thiol group could introduce new modes of interaction with biological targets, such as covalent inhibition of enzymes through disulfide bond formation with cysteine residues. It could also serve as a positive allosteric modulator for receptors. nih.gov

Sensor Technology: The thiol group can act as a binding site for heavy metal ions. Integrating this molecule into polymer films or onto electrode surfaces could lead to the development of selective and sensitive electrochemical or optical sensors for environmental monitoring.

Coordination Chemistry: The amino and thiol groups can act as a bidentate ligand, chelating to various metal centers. The resulting metal complexes could have interesting catalytic, magnetic, or photophysical properties.

Materials Science: Thiophene-based materials are central to the field of organic electronics. frontiersin.org Incorporating this compound as a monomer could lead to conductive polymers with new properties, such as improved processability, environmental stability, or the ability to be chemically grafted onto other materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Aminothiophene-2-thiol in laboratory settings?

- Methodological Answer : Synthesis typically involves cyclocondensation reactions using precursors like ethyl esters or carbohydrazides. For example, analogous thiophene derivatives are synthesized via nucleophilic substitution or cyclization under reflux conditions with catalysts like acetic acid or sulfuric acid. Purification often employs column chromatography or recrystallization to isolate the thiol product . Temperature control (e.g., maintaining 60–80°C) is critical to avoid side reactions and improve yield .

Q. What safety precautions should be observed when handling this compound?

- Methodological Answer : Follow GHS guidelines for skin/eye protection (Category 2/2A hazards). Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to prevent inhalation exposure. In case of skin contact, rinse immediately with water for ≥15 minutes. Store in a cool, dry place away from oxidizing agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify amino and thiol protons (e.g., δ 3.5–4.5 ppm for -NH) and aromatic thiophene carbons.

- FT-IR : Confirm S-H (2500–2600 cm) and N-H (3300–3500 cm^{-1) stretches.

- Mass Spectrometry : ESI-MS or EI-MS determines molecular ion peaks (e.g., [M+H]).

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst Screening : Test bases like KCO or organic catalysts (e.g., DMAP) to accelerate cyclization.

- Temperature Gradients : Use controlled heating (e.g., microwave-assisted synthesis) to reduce reaction time.

- Byproduct Analysis : Monitor reaction progress via TLC/HPLC to adjust stoichiometry and isolate intermediates .

Q. What strategies are employed to resolve contradictions in crystallographic data during structural analysis of thiophene derivatives?

- Methodological Answer : For ambiguous electron density maps (e.g., disordered thiophene rings):

- Twinned Data Refinement : Use SHELXL to model twinning fractions and apply restraints to bond distances.

- High-Resolution Data : Collect datasets at low temperature (100 K) to improve resolution (<1.0 Å).

- Validation Tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing interactions .

Q. How does the reactivity of the thiol group in this compound influence its application in bioconjugation chemistry?

- Methodological Answer : The thiol group undergoes Michael addition or disulfide bonding with maleimides or gold surfaces. For bioconjugation:

- PEG Spacers : Introduce short PEG chains (e.g., PEG-NH) to enhance water solubility and reduce steric hindrance.

- pH Control : Perform reactions at pH 7–8 to stabilize the thiolate anion for nucleophilic attack.

- Protection/Deprotection : Use tert-butylthiol or trityl groups to prevent oxidation during synthesis .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.